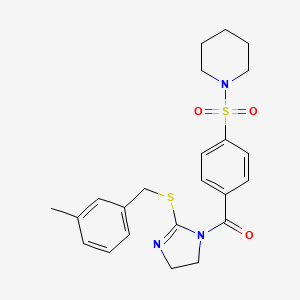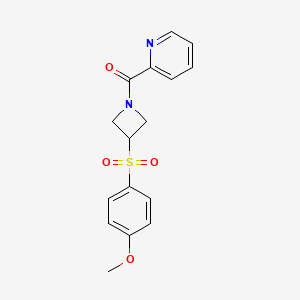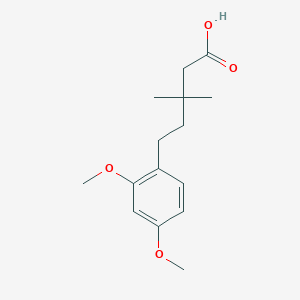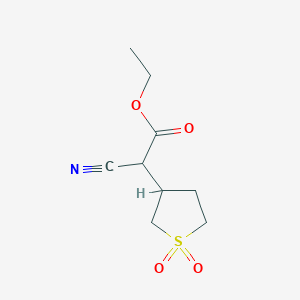![molecular formula C12H17BrN4O2 B2963730 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide CAS No. 2380068-42-6](/img/structure/B2963730.png)
2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide, also known as BPO-27, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide involves the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the folding and stabilization of various client proteins involved in cancer cell survival and proliferation. By inhibiting Hsp90, 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide disrupts the stability of these client proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. Additionally, 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide has been found to reduce the expression of several proteins involved in cancer cell survival and proliferation, including Akt, ERK, and HER2.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide in lab experiments is its specificity for Hsp90, which reduces the risk of off-target effects. However, 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide has also been found to have low solubility and bioavailability, which can limit its effectiveness in vivo.
Future Directions
Future research on 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide could focus on improving its solubility and bioavailability, as well as testing its efficacy in animal models of cancer. Additionally, 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide could be studied in combination with other cancer therapies to determine its potential as a synergistic treatment option.
Synthesis Methods
The synthesis of 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide involves a multi-step process that starts with the reaction of 5-bromopyrimidine-2-carboxylic acid with 1,2-diaminopropane to form 2-(5-bromopyrimidin-2-ylamino)propan-1-ol. This intermediate is then reacted with 4-(chloromethyl)piperidine hydrochloride to form 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide.
Scientific Research Applications
2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antitumor activity against multiple cancer cell lines, including breast, lung, and ovarian cancer. 2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide has also been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for overcoming drug resistance in cancer treatment.
properties
IUPAC Name |
2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c13-10-5-15-12(16-6-10)19-8-9-1-3-17(4-2-9)7-11(14)18/h5-6,9H,1-4,7-8H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKMDXXACIJXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)



![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)

![4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2963658.png)
![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)

![Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2963670.png)